molecular formula C16H25N3O3 B10883030 N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B10883030
M. Wt: 307.39 g/mol
InChI Key: DISBDIRMQSGAER-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group and a 4-methylpiperazin-1-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methylpiperazine.

    Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with a suitable acylating agent to form an intermediate acylated product.

    Coupling Reaction: The intermediate is then coupled with 4-methylpiperazine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide: can be compared with other similar compounds, such as:

  • N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamide

These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the 2,4-dimethoxyphenyl and 4-methylpiperazin-1-yl groups in This compound

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H25N3O3/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-5-4-13(21-2)12-15(14)22-3/h4-5,12H,6-11H2,1-3H3,(H,17,20)

InChI Key

DISBDIRMQSGAER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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